Norgestomet

Description

Structure

3D Structure

Properties

IUPAC Name |

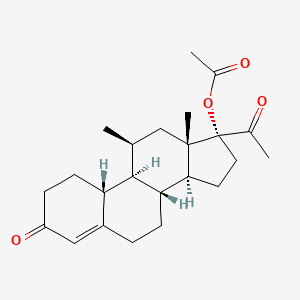

[(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13-,18-,19-,20-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSXBCZCPVUWHT-VIFKTUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)OC(=O)C)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016491 | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-41-5 | |

| Record name | Norgestomet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgestomet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestomet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norgestomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L33UD42X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of Norgestomet: A Technical Guide

An in-depth examination of the discovery, synthesis, and molecular interactions of the potent synthetic progestin, Norgestomet (SC-21009), developed by G.D. Searle & Co. This guide is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a synthetic 19-norprogesterone derivative, emerged from the intensive steroid research programs of the mid-20th century. Developed by G.D. Searle & Co. under the developmental code SC-21009, it has become a cornerstone in veterinary medicine for estrus synchronization in cattle. This technical guide delineates the historical context of its discovery, provides a detailed modern synthesis pathway, and presents its receptor binding profile. The document includes comprehensive experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for the scientific community.

Discovery and Historical Context

The discovery of this compound is rooted in the broader history of synthetic progestin development in the 1950s and 60s. Following the landmark isolation of progesterone, pharmaceutical companies embarked on a quest to create synthetic analogues with improved oral bioavailability and potency. G.D. Searle & Co. was a pivotal player in this field, with notable chemists like Dr. Frank B. Colton leading the charge in the exploration of 19-nor steroids. This line of research famously led to the development of the first oral contraceptives.

Chemical Synthesis Pathway

A reproducible and high-purity synthesis of this compound was described in a 2021 publication, providing a modern and efficient route to this important steroid.[1] The pathway commences from a readily available steroid precursor and involves a series of key chemical transformations.

The following diagram illustrates the synthetic workflow:

Figure 1: A simplified workflow for the synthesis of this compound.

Receptor Binding Profile and Pharmacological Activity

This compound exerts its biological effects primarily through its high affinity for the progesterone receptor (PR). Its binding selectivity is a key determinant of its therapeutic efficacy and side-effect profile.

Progesterone Receptor (PR)

This compound is a potent agonist of the progesterone receptor. A study evaluating its agonistic activity reported an EC50 value of 4.5 nM.[1] Another study indicated that this compound competes more effectively than progesterone itself for binding to the bovine uterine progesterone receptor.

Estrogen Receptor (ER)

Studies have shown no evidence of competitive binding of this compound to the estrogen receptor (rE). In MCF-7 breast cancer cell bioassays, weak estrogenic activity was observed, but only at high concentrations (greater than 1 micromolar).

Glucocorticoid Receptor (GR)

This compound exhibits weak affinity for the glucocorticoid receptor (rG). It only competed with [3H]dexamethasone for binding at micromolar concentrations and did not compete with [3H]triamcinolone acetonide when present in a 100-fold excess.

The following table summarizes the available quantitative data on this compound's receptor interactions:

| Receptor | Ligand/Assay | Quantitative Data | Reference |

| Progesterone Receptor | Agonistic activity (Alkaline phosphatase assay) | EC50 = 4.5 nM | |

| Estrogen Receptor | Competitive binding assay | No competitive binding | |

| Glucocorticoid Receptor | Competitive binding assay vs. [3H]dexamethasone | Competition at µM concentrations |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Progesterone Receptor Agonist Assay (Alkaline Phosphatase Assay)

This protocol is adapted from the methodology used to determine the EC50 value of this compound.

Objective: To quantify the agonistic activity of a test compound on the progesterone receptor.

Cell Line: T47D human breast carcinoma cell line.

Materials:

-

T47D cells

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

-

Phenol red-free culture medium with dextran-coated charcoal-treated FBS (DCC-FBS)

-

Test compound (this compound) and reference agonist (Progesterone)

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

-

Cell lysis buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture T47D cells in standard medium. For the experiment, switch to phenol red-free medium with DCC-FBS for at least 48 hours to reduce background hormonal effects.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and reference agonist. Replace the medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells.

-

Alkaline Phosphatase Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate until a color change is observed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the EC50 value using a suitable software.

The following diagram illustrates the experimental workflow:

Figure 2: Workflow for the progesterone receptor agonist assay.

Competitive Receptor Binding Assay

This generalized protocol can be adapted for progesterone, estrogen, and glucocorticoid receptors.

Objective: To determine the relative binding affinity of a test compound to a specific steroid hormone receptor.

Materials:

-

Source of receptor (e.g., uterine cytosol for ER and PR, or a cell line expressing the GR)

-

Radiolabeled ligand (e.g., [3H]progesterone, [3H]estradiol, or [3H]dexamethasone)

-

Unlabeled test compound (this compound) and reference compounds

-

Assay buffer

-

Hydroxylapatite slurry or charcoal-dextran suspension

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the receptor of interest from the appropriate tissue or cells.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include tubes with only the radiolabeled ligand (total binding) and tubes with a large excess of unlabeled reference ligand (non-specific binding).

-

Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Add hydroxylapatite slurry or charcoal-dextran suspension to each tube to adsorb the free radiolabeled ligand. Centrifuge to pellet the adsorbent.

-

Quantification: Transfer the supernatant (containing the receptor-bound radiolabeled ligand) to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates the competitive binding assay workflow:

Figure 3: Workflow for a competitive receptor binding assay.

Conclusion

This compound stands as a significant achievement in the field of synthetic steroid chemistry, with a lasting impact on veterinary reproductive medicine. Its development at G.D. Searle & Co. was a direct result of the intensive and innovative research into 19-norprogesterone derivatives that characterized the mid-20th century. While the specific historical details of its initial discovery require further elucidation, its chemical synthesis is well-documented, and its pharmacological profile demonstrates a potent and selective progestogenic activity. This technical guide provides a comprehensive overview for the scientific community, fostering a deeper understanding of this important synthetic hormone.

References

An In-depth Technical Guide to Norgestomet: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestomet is a potent synthetic progestin belonging to the 19-norprogesterone group of steroids. Primarily utilized in veterinary medicine, it plays a crucial role in the synchronization of estrus and control of ovulation in cattle, thereby enhancing the efficiency of artificial insemination and embryo transfer programs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for its synthesis, purification, and analysis are presented, alongside protocols for assessing its biological activity. Furthermore, this guide elucidates the signaling pathways through which this compound exerts its effects, providing a molecular basis for its physiological actions. All quantitative data are summarized in structured tables for ease of reference, and key experimental and signaling workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Structure

This compound, with the IUPAC name [(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate, is a synthetic steroid hormone.[1][2] Its chemical identity is well-defined by its CAS number, molecular formula, and molecular weight.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | [(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [1][2] |

| CAS Number | 25092-41-5 | [1] |

| Molecular Formula | C₂₃H₃₂O₄ | |

| Molecular Weight | 372.5 g/mol | |

| Canonical SMILES | C[C@H]1C[C@]2(--INVALID-LINK--[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |

| InChI Key | IWSXBCZCPVUWHT-VIFKTUCRSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Physical State | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water. | |

| Stability | Stable under recommended storage conditions (dry, dark, and at 0 - 4 °C for short term or -20 °C for long term). | |

| pKa (strongest acidic) | 18.8 (Predicted) | |

| pKa (strongest basic) | -4.4 (Predicted) | |

| LogP | 3.6 (Predicted) |

Pharmacological Properties

This compound's primary pharmacological action is as a potent progestogen, mimicking the effects of natural progesterone. Its mechanism of action involves binding to and activating the progesterone receptor (PR), which in turn modulates the transcription of target genes. This interaction is the basis for its use in controlling the reproductive cycle.

Receptor Binding Affinity

This compound exhibits high binding affinity for the progesterone receptor, even greater than that of progesterone itself. It also possesses a weak affinity for the glucocorticoid receptor (GR), which may contribute to some of its physiological effects.

Table 3: Receptor Binding Profile of this compound

| Receptor | Binding Affinity | Remarks | Reference |

| Progesterone Receptor (PR) | High (EC₅₀ = 4.5 nM) | Agonist activity. Competes more effectively than progesterone. | |

| Glucocorticoid Receptor (GR) | Weak (micromolar range) | Competes with dexamethasone only at high concentrations. | |

| Estrogen Receptor (ER) | No significant binding | Does not compete with estradiol for binding. |

Mechanism of Action: Estrus Synchronization

This compound's efficacy in estrus synchronization stems from its ability to suppress the normal cyclical fluctuations of reproductive hormones. By providing a sustained release of a potent progestin, this compound mimics the luteal phase of the estrous cycle, thereby inhibiting the surge of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, preventing follicular development and ovulation. Upon withdrawal of the this compound implant, the negative feedback is removed, leading to a synchronized surge in GnRH, LH, and subsequent ovulation.

Experimental Protocols

This section provides an overview of key experimental methodologies related to this compound. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Synthesis of this compound

A method for the synthesis of this compound has been described, starting from 19-nortestosterone. The following is a simplified workflow of the synthesis. For detailed reaction conditions, reagent quantities, and purification steps, refer to the original publication.

Protocol Outline:

-

Preparation of the starting material: The synthesis typically begins with a commercially available steroid precursor like 19-nortestosterone.

-

Introduction of the 11β-methyl group: This is a critical step and can be achieved through a multi-step process involving the formation of an enone and subsequent methylation.

-

Modification of the C17 side chain: The hydroxyl group at C17 is acetylated to introduce the acetate group.

-

Purification: The final product is purified using techniques such as column chromatography to achieve high purity.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.

Protocol Outline:

-

Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

-

NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integration and Calculation: Integrate the signals corresponding to specific, well-resolved protons of this compound and the internal standard. The purity of this compound can then be calculated using the following formula:

Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / m_this compound) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

Progesterone Receptor Agonist Activity Assay (Alkaline Phosphatase Assay)

This cell-based assay is used to determine the progestogenic activity of a compound by measuring the induction of alkaline phosphatase, a progesterone-responsive enzyme, in human breast cancer cells (e.g., T47D cells).

Protocol Outline:

-

Cell Culture: Culture T47D cells in an appropriate medium until they reach a suitable confluency.

-

Cell Seeding: Seed the cells into a multi-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., progesterone). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene expression and protein synthesis.

-

Alkaline Phosphatase Activity Measurement: Lyse the cells and measure the alkaline phosphatase activity using a colorimetric or fluorometric substrate.

-

Data Analysis: Plot the alkaline phosphatase activity against the log of the compound concentration and determine the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.

Glucocorticoid Receptor Binding Assay (Competitive Binding Assay)

This assay is used to determine the affinity of this compound for the glucocorticoid receptor. It is a competitive binding assay where this compound competes with a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) for binding to the GR.

Protocol Outline:

-

Receptor Preparation: Prepare a source of glucocorticoid receptors, typically from a cell line expressing high levels of GR (e.g., A549 cells) or using a commercially available purified receptor.

-

Incubation: In a multi-well plate, incubate the GR preparation with a fixed concentration of the radiolabeled glucocorticoid and a range of concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or charcoal adsorption.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the log of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

This compound exerts its biological effects primarily through the progesterone receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a ligand-activated transcription factor.

In addition to this classical genomic pathway, progesterone receptors can also mediate rapid, non-genomic effects through signaling cascades initiated at the cell membrane. These pathways can involve the activation of protein kinases such as Src and MAPK, leading to more immediate cellular responses.

Conclusion

This compound is a well-characterized synthetic progestin with significant applications in veterinary reproductive management. Its high affinity for the progesterone receptor and its ability to suppress the hypothalamic-pituitary-gonadal axis provide a clear molecular basis for its efficacy in synchronizing estrus. This technical guide has provided a detailed overview of its chemical structure, properties, and mechanism of action, along with relevant experimental protocols. A thorough understanding of these aspects is essential for its effective use in research and clinical practice, as well as for the development of new applications and formulations. Further research to fully elucidate its physicochemical properties and to develop and validate specific analytical methods will continue to be of value to the scientific community.

References

Norgestomet's Binding Affinity for Glucocorticoid Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestomet, a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus in cattle.[1] Its primary mechanism of action is mediated through high-affinity binding to the progesterone receptor (PR). However, the cross-reactivity of steroid hormones with other nuclear receptors is a critical aspect of their pharmacological profile. This technical guide provides an in-depth analysis of the binding affinity of this compound for the glucocorticoid receptor (GR), summarizing the available data, detailing relevant experimental methodologies, and illustrating key cellular pathways.

Quantitative Binding Affinity Data

Direct quantitative data such as Kᵢ or IC₅₀ values for the binding of this compound to the glucocorticoid receptor are not extensively reported in peer-reviewed literature. The existing research characterizes the interaction as weak, primarily based on competitive binding assays.

One key study demonstrated that this compound only competed with the potent glucocorticoid [³H]dexamethasone for binding to bovine endometrial glucocorticoid receptors when this compound was present in the micromolar concentration range.[1] In the same study, this compound did not show any competition with [³H]triamcinolone acetonide for GR binding, even when present at a 100-fold excess.[1] This suggests a significantly lower affinity of this compound for the glucocorticoid receptor compared to its high affinity for the progesterone receptor. In fact, the same research indicated that this compound competes more effectively for the progesterone receptor than progesterone itself.[1]

For comparative context, other synthetic progestins, particularly those with a pregnane-type structure like megestrol acetate and medroxyprogesterone acetate, have shown considerable binding affinity for the glucocorticoid receptor, with relative binding affinities of 46% and 42% compared to dexamethasone, respectively.[2] In contrast, progestins structurally related to 19-nortestosterone, such as norethisterone and d-norgestrel, exhibit virtually no binding affinity for the glucocorticoid receptor.

Table 1: Summary of this compound's Binding Affinity for the Glucocorticoid Receptor

| Compound | Receptor | Finding | Concentration | Experimental Model | Source |

| This compound | Glucocorticoid Receptor (GR) | Competed with [³H]dexamethasone binding | Micromolar range | Bovine uterine endometrium cytosol | |

| This compound | Glucocorticoid Receptor (GR) | Did not compete with [³H]triamcinolone acetonide binding | 100-fold excess | Bovine uterine endometrium cytosol | |

| This compound | Progesterone Receptor (PR) | Competed more effectively than progesterone for [³H]progesterone binding | Not specified | Bovine uterine endometrium cytosol |

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1. Simplified Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

The binding affinity of a compound for the glucocorticoid receptor is typically determined using a competitive radioligand binding assay. The following is a generalized protocol that can be adapted to quantify the binding of this compound to the glucocorticoid receptor.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled glucocorticoid ligand.

Materials:

-

Radioligand: [³H]dexamethasone (a high-affinity GR agonist).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled dexamethasone.

-

Receptor Source: Cytosolic fraction from a tissue expressing glucocorticoid receptors (e.g., bovine uterine endometrium, rat liver, or a cell line overexpressing human GR).

-

Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability.

-

Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cells by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and a fixed concentration of [³H]dexamethasone.

-

Competition: Add increasing concentrations of unlabeled this compound to the experimental tubes. In parallel, set up a standard curve with increasing concentrations of unlabeled dexamethasone. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).

-

Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Add dextran-coated charcoal to each tube to adsorb the free (unbound) radioligand. Immediately centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]dexamethasone as a function of the logarithm of the competitor (this compound or dexamethasone) concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.

-

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The available evidence strongly indicates that this compound possesses a very low binding affinity for the glucocorticoid receptor. Significant competition with glucocorticoid ligands is only observed at concentrations that are likely much higher than those achieved during therapeutic use for estrus synchronization. This suggests that the pharmacological effects of this compound are predominantly mediated through the progesterone receptor, with minimal direct glucocorticoid-like activity. For drug development professionals, this low cross-reactivity is a favorable characteristic, as it implies a reduced potential for off-target effects related to the glucocorticoid signaling pathway. Further quantitative studies employing sensitive binding assays would be beneficial to precisely determine the Kᵢ of this compound for the glucocorticoid receptor and solidify this aspect of its pharmacological profile.

References

Navigating the Nuances of Norgestomet in Cattle: A Technical Guide

An In-depth Examination of the Application and Physiological Impact of a Key Progestin in Bovine Reproductive Management

Disclaimer: This technical guide provides a comprehensive overview of the use and physiological effects of Norgestomet in cattle, based on publicly available scientific literature. However, detailed quantitative data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and specific metabolic pathways of this compound in cattle are not extensively available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Bovine Reproduction

This compound, a synthetic progestin, is a cornerstone of many estrus synchronization protocols in cattle.[1][2] By mimicking the action of progesterone, this compound effectively suppresses estrus and ovulation, allowing for the timed artificial insemination (AI) of entire groups of animals.[3] This synchronization is crucial for improving the efficiency and economic viability of modern cattle breeding operations. This compound is typically administered via a subcutaneous ear implant, often in conjunction with an intramuscular injection of this compound and an estrogen, such as estradiol valerate, to initiate a new follicular wave.[4][5]

Mechanism of Action: A Progesterone Analogue

This compound exerts its physiological effects primarily by binding to progesterone receptors in the hypothalamus and pituitary gland. This binding inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary. The suppression of LH pulses prevents the final maturation of ovarian follicles and subsequent ovulation, effectively holding the animal in a state of artificial diestrus. Upon removal of the this compound implant, the negative feedback is lifted, leading to a surge in LH and synchronized ovulation.

Experimental Protocols in Estrus Synchronization

A variety of protocols utilizing this compound have been developed and studied to optimize estrus synchronization and pregnancy rates in cattle. These protocols often involve a combination of this compound implants and injections of other hormones, such as prostaglandins (e.g., cloprostenol) and gonadotropins (e.g., eCG or GnRH).

Table 1: Summary of Common this compound-Based Estrus Synchronization Protocols and Their Observed Outcomes

| Protocol | This compound Administration | Ancillary Hormones | Observed Outcomes | References |

| Syncro-Mate-B (SMB) | 6 mg ear implant for 9 days + 3 mg this compound & 5 mg estradiol valerate injection at implant insertion. | - | Effective estrus synchronization. Pregnancy rates can be variable. | |

| SMB with Prostaglandin | 6 mg ear implant for 9 days + 3 mg this compound & 5 mg estradiol valerate injection at implant insertion. | Prostaglandin F2α (e.g., 0.5 mg cloprostenol) injection 1-2 days before implant removal. | Improved luteolysis and potentially tighter synchrony of estrus. | |

| SMB with eCG | This compound implant and estradiol valerate injection. | 500 IU equine chorionic gonadotrophin (eCG) at implant removal. | Higher estrous rates compared to cloprostenol-only protocols. | |

| Post-AI this compound | 3.6 mg or 10.0 mg implant administered mid-luteal phase after AI. | - | Can synchronize a second estrus in non-pregnant heifers without negatively impacting existing pregnancies. | |

| Anoestrus Treatment | This compound implant and estradiol injection on day 1; prostaglandin on day 8; implant removal on day 10. | PMSG injection at implant removal. | Effective treatment for postpartum anoestrus, particularly in younger cows. |

Experimental Methodologies: A Closer Look

The studies cited in this guide generally follow a similar experimental design to evaluate the efficacy of this compound protocols. Key methodological components include:

-

Animal Selection: Studies typically use beef or dairy cows or heifers, with consideration for their reproductive status (cycling, anestrous), parity, and body condition score.

-

Treatment Administration: this compound is administered as a subcutaneous implant in the ear. The dosage and duration of implantation vary depending on the specific protocol. Injections of other hormones are given intramuscularly.

-

Estrus Detection: Following implant removal, animals are monitored for signs of estrus (e.g., standing to be mounted) to determine the synchrony of the induced heat.

-

Artificial Insemination: AI is performed at a fixed time after implant removal or after the detection of estrus.

-

Hormone Analysis: Blood samples are collected at various time points throughout the experimental period to measure plasma concentrations of progesterone, estradiol, LH, and FSH. Common analytical methods include radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also used for hormone residue analysis in tissues.

-

Pregnancy Diagnosis: Pregnancy rates are determined at a later date (e.g., 30-60 days post-AI) via ultrasonography or rectal palpation.

Visualizing the Processes

To better understand the experimental and physiological aspects of this compound use, the following diagrams illustrate key workflows and pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of estrus and corpora lutea function with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma progesterone and gonadotrophin concentrations following this compound treatment with and without cloprostenol in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synchronization of estrus in beef cattle with this compound and estradiol valerate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norgestomet: A Synthetic Progestin in Veterinary Medicine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norgestomet is a potent synthetic progestin extensively utilized in veterinary medicine, primarily for the synchronization of estrus in cattle.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and quantitative data regarding its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the veterinary field. This compound's primary mechanism of action is through its binding to the progesterone receptor (PR), where it mimics the effects of endogenous progesterone with even greater efficacy.[1] This interaction with the PR initiates a signaling cascade that ultimately regulates the reproductive cycle, making it a cornerstone of many assisted reproductive technologies in livestock.

Molecular Mechanism of Action

This compound, a synthetic norpregnane steroid and a derivative of progesterone, exerts its biological effects primarily through its interaction with the progesterone receptor.[1] Studies have shown that this compound competes more effectively than progesterone for specific binding to the progesterone receptor in bovine uterine endometrium.[1] While it is a potent progestogen, this compound has been observed to possess weak affinity for the glucocorticoid receptor.[1]

Progesterone Receptor Signaling Pathway

Upon binding to the progesterone receptor in target cells, such as those in the hypothalamus and endometrium, this compound initiates a cascade of intracellular events. This signaling can occur through both genomic and non-genomic pathways.

-

Genomic Pathway: The this compound-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This binding modulates the transcription of specific genes, leading to the physiological effects associated with progestins.

-

Non-Genomic Pathway: this compound can also trigger rapid, non-genomic effects by interacting with membrane-associated progesterone receptors. This can lead to the activation of intracellular signaling cascades, such as the Src/Erk1/2 and PI3K/Akt pathways, which can influence cellular proliferation and other rapid responses.

Quantitative Data

The efficacy of this compound in veterinary medicine is supported by a wealth of quantitative data from numerous studies. These data highlight its potency and effectiveness in estrus synchronization protocols.

Receptor Binding Affinity

This compound exhibits a higher binding affinity for the progesterone receptor compared to endogenous progesterone.

| Compound | Relative Binding Affinity (%) (Progesterone = 100%) |

| This compound | >100 |

| Progesterone | 100 |

Hormonal Response to this compound Treatment in Heifers

Treatment with this compound implants effectively modulates the secretion of key reproductive hormones. The frequency of Luteinizing Hormone (LH) pulses is influenced by the dosage of this compound.

| This compound Dose (Number of Implants) | LH Pulse Frequency (pulses/24h) | Mean LH Concentration (ng/mL) |

| 1 | 13.0 ± 1.1 | 0.50 ± 0.08 |

| 2 | 8.4 ± 1.1 | 0.49 ± 0.08 |

| 4 | 4.8 ± 1.1 | 0.50 ± 0.08 |

| 8 | 4.2 ± 1.1 | 0.64 ± 0.07 |

| Control (midluteal phase) | 7.8 ± 1.1 | 0.52 ± 0.08 |

| Data from Sanchez et al. (1995) |

Efficacy in Estrus Synchronization Protocols in Cattle

This compound-based protocols have consistently demonstrated high rates of estrus response and pregnancy in cattle.

| Treatment Protocol | Estrus Response Rate (%) | Pregnancy/Conception Rate (%) | Species/Breed | Reference |

| This compound + Estradiol Valerate | 67.8 | 82.1 | Beef Cows | |

| This compound + Estradiol Valerate + eCG | 75.0 | 67.8 | Beef Cows | |

| This compound + Estradiol Valerate + eCG | 66.7 | 41.7 | Heifers | |

| This compound Implant (supplementation) | - | 51.9 | Crossbred Heifers and Cows | |

| Control (no supplementation) | - | 49.6 | Crossbred Heifers and Cows |

Experimental Protocols

The evaluation of this compound's properties and efficacy relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of this compound to the progesterone receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled progestin from bovine uterine progesterone receptors.

Materials:

-

Bovine uterine endometrium from cyclic cows.

-

[3H]Progesterone (radiolabeled ligand).

-

Unlabeled this compound and progesterone (competitors).

-

Tris-HCl buffer with 10% glycerol.

-

Dextran-coated charcoal.

-

Scintillation counter.

Procedure:

-

Cytosol Preparation: Homogenize bovine uterine endometrium in cold Tris-HCl buffer. Centrifuge at high speed to obtain the cytosol fraction containing the progesterone receptors.

-

Competitive Binding Incubation: In assay tubes, combine the cytosol preparation with a fixed concentration of [3H]Progesterone and varying concentrations of unlabeled this compound or progesterone.

-

Incubation: Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to the tubes to adsorb the unbound [3H]Progesterone. Centrifuge to pellet the charcoal.

-

Quantification: Measure the radioactivity of the supernatant, which contains the [3H]Progesterone bound to the receptor, using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of radioligand binding) is determined and used to calculate the relative binding affinity.

Radioimmunoassay (RIA) for Progesterone in Bovine Plasma

This assay is used to measure the concentration of progesterone in blood plasma, which is crucial for monitoring the effects of this compound treatment.

Objective: To quantify the concentration of progesterone in bovine plasma samples.

Materials:

-

Bovine plasma samples.

-

Progesterone antiserum (antibody).

-

[125I]-labeled progesterone (tracer).

-

Progesterone standards of known concentrations.

-

Phosphate buffer.

-

Second antibody (e.g., goat anti-rabbit gamma globulin) and polyethylene glycol (for precipitation).

-

Gamma counter.

Procedure:

-

Assay Setup: In assay tubes, pipette known volumes of progesterone standards, quality controls, and unknown plasma samples.

-

Addition of Antiserum and Tracer: Add a fixed amount of progesterone antiserum and [125I]-labeled progesterone to each tube.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a specific duration to allow for competitive binding.

-

Precipitation of Antibody-Bound Progesterone: Add the second antibody and polyethylene glycol to precipitate the antibody-bound progesterone (both labeled and unlabeled).

-

Centrifugation and Decanting: Centrifuge the tubes to pellet the precipitate. Decant the supernatant containing the unbound progesterone.

-

Quantification: Measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the progesterone concentration in the unknown samples by interpolating their radioactivity values on the standard curve.

Experimental and Logical Workflows

Estrus Synchronization Protocol in Cattle

The following diagram illustrates a typical experimental workflow for an estrus synchronization protocol using a this compound ear implant.

References

The Historical Development of Norgestomet for Estrus Synchronization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of the bovine estrous cycle has been a cornerstone of modern cattle breeding, enabling the widespread adoption of artificial insemination (AI) and other assisted reproductive technologies. Central to this revolution has been the development of effective hormonal synchronization protocols. Norgestomet, a potent synthetic progestin, emerged as a key player in this field, primarily through the commercial product Syncro-Mate-B®. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, the evolution of its use in estrus synchronization protocols, the experimental methodologies that underpinned its validation, and its mechanism of action.

Discovery and Early Development

This compound (17α-acetoxy-11β-methyl-19-norprogesterone) is a synthetic norpregnane steroid derived from progesterone.[1] The foundational research into 19-norprogesterone and its derivatives dates back to the mid-20th century. In 1944, a mixture containing 19-norprogesterone was first synthesized and noted for its progestogenic activity, which was at least equivalent to that of natural progesterone.[2] Subsequent research in 1951 led to an improved synthesis method, confirming 19-norprogesterone as the active component.[2] By 1953, it was demonstrated that 19-norprogesterone possessed four to eight times the progestational activity of progesterone in animal assays, making it the most potent progestogen known at the time.[2]

The development of this compound for veterinary use was pioneered by G.D. Searle & Company, a pharmaceutical company with a significant focus on life sciences, including animal health.[3] The company developed the Syncro-Mate-B® system, which utilized a this compound ear implant in combination with an injectable solution of this compound and estradiol valerate. This system was designed to control the estrous cycle by mimicking the luteal phase and inducing a synchronized follicular wave, leading to a predictable onset of estrus upon withdrawal of the progestin. The New Animal Drug Application (NADA) for Syncro-Mate-B is listed under number 134-930 with the U.S. Food and Drug Administration (FDA). G.D. Searle & Co. was later acquired by Monsanto in 1985, and subsequently became part of Pfizer.

Mechanism of Action: Progestogenic Control of the Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its physiological effects by acting as a potent agonist for the progesterone receptor (PR). The primary mechanism for estrus synchronization involves the suppression of the preovulatory surge of luteinizing hormone (LH) from the anterior pituitary gland. This is achieved through negative feedback on the hypothalamus, which reduces the pulsatile release of gonadotropin-releasing hormone (GnRH).

The molecular cascade initiated by this compound binding to the progesterone receptor in hypothalamic neurons is a complex process. In the absence of a ligand, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding this compound, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action alters the synthesis of key proteins involved in the regulation of GnRH neuron activity.

Furthermore, evidence suggests that progesterone and its analogs can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PgRMC1). These non-classical pathways can involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate changes in neuronal excitability and neurotransmitter release. Ultimately, both genomic and non-genomic actions of this compound converge to inhibit the surge of GnRH, which in turn prevents the LH surge and ovulation, effectively holding the animal in a state analogous to the luteal phase of the estrous cycle.

Experimental Protocols for Estrus Synchronization

The development and validation of this compound-based protocols involved numerous studies in beef and dairy cattle. The most well-documented is the Syncro-Mate-B® protocol.

The Standard Syncro-Mate-B® Protocol

Objective: To synchronize estrus and ovulation in beef and non-lactating dairy heifers and cows.

Materials:

-

Syncro-Mate-B® kit containing:

-

One ear implant containing 6 mg of this compound.

-

One 2 mL vial of injectable solution containing 3 mg of this compound and 5 mg of estradiol valerate.

-

-

Implanting device.

-

Syringes and needles for intramuscular injection.

-

Disinfectant for implant site.

Methodology:

-

Day 0:

-

Restrain the animal in a chute.

-

Administer the 2 mL intramuscular injection of this compound and estradiol valerate.

-

Subcutaneously place the this compound implant in the middle third of the outer surface of the ear. The site should be cleaned and disinfected prior to implantation.

-

-

Day 9:

-

Restrain the animal.

-

Remove the this compound implant by making a small incision near the implant and applying gentle pressure.

-

-

Estrus Detection and Artificial Insemination:

-

Observe for signs of estrus (standing to be mounted) beginning 24 hours after implant removal.

-

Inseminate animals approximately 12 hours after the first observation of standing estrus.

-

Alternatively, for timed artificial insemination (TAI), inseminate all animals between 48 and 54 hours after implant removal.

-

Modifications and Combinations

Over time, researchers explored modifications to the standard protocol to improve efficacy, particularly in certain classes of cattle or to facilitate fixed-time AI.

-

This compound and Prostaglandin F2α (PGF2α): A common modification involves the administration of PGF2α to ensure luteolysis of any existing corpus luteum (CL) at the time of implant removal. In one variation, the estradiol valerate injection at the start is omitted, and an injection of PGF2α is given on day 7, two days before implant removal.

-

Use in Superovulation Protocols: this compound has also been incorporated into superovulation protocols for embryo transfer programs. In these protocols, the this compound implant is used to control the estrous cycle, and gonadotropin treatments (e.g., FSH) are initiated towards the end of the implant period.

Quantitative Data on Efficacy

The efficacy of this compound-based protocols has been evaluated in numerous studies, with key metrics being estrus response rate and pregnancy rate.

| Protocol | Animal Type | Estrus Response Rate (%) | Pregnancy/Conception Rate (%) | Reference |

| Syncro-Mate-B® | Brahman Heifers | Not Reported | 18.2% (2/11) | |

| Syncro-Mate-B® | Beef Cows | 78.6% | 48.5% (synchronized pregnancy rate) | |

| This compound-Alfaprostol | Beef Cows | 64.0% | 51.2% (synchronized pregnancy rate) | |

| This compound + Estradiol | Beef Cows | 67.8% | 82.1% (to AI) | |

| This compound + Estradiol + eCG | Beef Cows | 75.0% | 67.8% (to AI) | |

| This compound + Estradiol + eCG | Beef Heifers | 66.7% | 41.7% |

Note: Pregnancy and conception rates can be defined and measured differently across studies (e.g., first service conception rate, pregnancy rate at a fixed time post-AI). The specific definitions used in the cited studies should be consulted for a complete understanding.

Conclusion

The development of this compound and its application in estrus synchronization protocols, most notably the Syncro-Mate-B® system, represented a significant advancement in bovine reproductive management. Its potent progestogenic activity, mediated through the progesterone receptor, provided a reliable method for controlling the estrous cycle and enabling the use of timed artificial insemination. The foundational research conducted by G.D. Searle & Co. and subsequent independent studies have provided a wealth of data on the efficacy and methodology of this compound-based protocols. While newer protocols have since been developed, the historical and scientific contributions of this compound remain a critical chapter in the evolution of assisted reproductive technologies in cattle. This guide has provided a technical overview of this development, intended to serve as a valuable resource for professionals in the field of animal science and drug development.

References

Beyond the Progesterone Receptor: An In-depth Technical Guide to the Molecular Targets of Norgestomet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestomet, a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus and ovulation. Its primary mechanism of action is mediated through high-affinity binding to the progesterone receptor (PR), mimicking the effects of endogenous progesterone. However, the therapeutic efficacy and potential side-effect profile of steroid hormones are often dictated by their interactions with a wider range of molecular targets. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond the progesterone receptor, focusing on its interactions with other nuclear steroid receptors and its potential to elicit non-genomic signaling events. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Off-Target Nuclear Receptor Interactions

While this compound is a potent progestogen, like many steroid hormones, it exhibits a degree of promiscuity in its binding to other nuclear receptors. This cross-reactivity is a critical consideration in understanding its complete pharmacological profile.

Glucocorticoid Receptor (GR)

Multiple studies have indicated that this compound possesses a weak affinity for the glucocorticoid receptor. This interaction is typically observed at micromolar concentrations, which is significantly higher than its affinity for the progesterone receptor.

Androgen Receptor (AR)

Direct quantitative binding data for this compound and the androgen receptor is limited in the currently available literature. However, studies on the structurally related progestin, norgestimate, indicate a very low relative binding affinity for the androgen receptor. It is important to note that even weak interactions can have physiological consequences, particularly at high therapeutic doses.

Mineralocorticoid Receptor (MR)

There is currently a lack of specific data on the binding affinity of this compound for the mineralocorticoid receptor. Further investigation is warranted to fully characterize its steroid receptor binding profile.

Data Summary: this compound and Related Progestin Binding Affinities

The following table summarizes the available quantitative data for the binding of this compound and the related compound, norgestimate, to various nuclear receptors.

| Compound | Receptor | Species | Assay Type | Value | Unit | Reference(s) |

| This compound | Glucocorticoid Receptor (GR) | Bovine | Competitive Binding | Micromolar Affinity | - | [1] |

| Norgestimate | Androgen Receptor (AR) | Rat | Relative Binding Affinity (RBA) vs. DHT | 0.003 - 0.025 | - | [2] |

Note: The value for GR is qualitative. Further studies are needed to determine a precise dissociation constant (Kd) or inhibition constant (Ki).

Potential Non-Genomic Signaling Pathways

Beyond the classical genomic mechanism of action involving nuclear receptor-mediated transcription, steroid hormones can elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or within the cytoplasm and involve the activation of various signaling cascades. While direct evidence for this compound's involvement in these pathways is still emerging, the known non-genomic actions of other progestins provide a strong rationale for their investigation.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Progestins have been shown to rapidly activate the MAPK/ERK signaling cascade in various cell types.[3][4][5] This activation is often initiated by a membrane-associated progesterone receptor and can lead to downstream effects on cell proliferation, differentiation, and survival.

Figure 1: Potential this compound-induced MAPK/ERK signaling cascade.

Modulation of Intracellular Calcium (Ca2+) Levels

Another well-documented non-genomic effect of progestins is the rapid modulation of intracellular calcium concentrations. This can occur through the release of calcium from intracellular stores or by modulating the activity of plasma membrane calcium channels. These fluctuations in calcium can, in turn, influence a wide array of cellular processes, including enzyme activation, gene expression, and muscle contraction.

Figure 2: Postulated mechanism for this compound-mediated calcium mobilization.

Experimental Protocols

To facilitate further research into the off-target effects of this compound, this section provides detailed methodologies for key experiments.

Whole-Cell Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for a specific receptor in whole cells.

Workflow:

Figure 3: Workflow for a whole-cell radioligand binding assay.

Detailed Steps:

-

Cell Culture: Culture cells expressing the receptor of interest to 80-90% confluency in appropriate media.

-

Cell Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Ligand Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of a known radiolabeled ligand for the receptor of interest at a concentration close to its Kd.

-

Incubation: Wash the cells with assay buffer. Add the assay buffer containing the radiolabeled ligand and varying concentrations of this compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding). Incubate at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This assay is used to determine the functional activity (agonist or antagonist) of this compound at a specific nuclear receptor.

Workflow:

Figure 4: Workflow for a luciferase reporter gene assay.

Detailed Steps:

-

Plasmid Constructs: Obtain or construct a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest. Also, obtain an expression plasmid for the nuclear receptor.

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T or a relevant cell line) in a multi-well plate. Co-transfect the cells with the reporter plasmid, the receptor expression plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After allowing the cells to recover from transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control (a known agonist for the receptor). To test for antagonistic activity, co-treat with a known agonist.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent. If a normalization plasmid was used, measure the Renilla luciferase activity as well.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction of this compound-activated receptors with other proteins, such as co-activators or co-repressors.

Workflow:

Figure 5: Workflow for a co-immunoprecipitation experiment.

Detailed Steps:

-

Cell Treatment: Treat cells expressing the receptor of interest with this compound or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the receptor of interest overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the expected interacting proteins.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of this compound's molecular targets beyond its primary interaction with the progesterone receptor. The available data indicate a weak affinity for the glucocorticoid receptor and likely a very low affinity for the androgen receptor. However, a significant gap in knowledge exists regarding its interaction with the mineralocorticoid receptor and the full extent of its potential to activate non-genomic signaling pathways.

Future research should focus on:

-

Quantitative Binding Studies: Determining the precise binding affinities (Kd or Ki) of this compound for the glucocorticoid, androgen, and mineralocorticoid receptors using radioligand binding assays.

-

Functional Assays: Characterizing the functional consequences of these off-target interactions using reporter gene assays to determine agonist or antagonist activity.

-

Investigation of Non-Genomic Effects: Directly assessing the ability of this compound to activate key signaling pathways, such as the MAPK/ERK cascade and calcium signaling, in relevant cell models.

-

Identification of Novel Interactors: Employing techniques like co-immunoprecipitation coupled with mass spectrometry to identify novel protein interactors of this compound-bound receptors.

A more complete understanding of this compound's molecular interactions will be invaluable for optimizing its therapeutic use and for the development of next-generation progestins with improved selectivity and safety profiles.

References

- 1. Basis of this compound action as a progestogen in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Norgestomet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestomet, a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus and ovulation. Its potent progestogenic activity, primarily mediated through the progesterone receptor (PR), makes it a subject of interest for broader applications in reproductive biology and pharmacology. Understanding the cellular and molecular mechanisms of this compound is crucial for optimizing its current uses and exploring novel therapeutic avenues. This technical guide provides an in-depth overview of the in vitro cellular effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the available quantitative data on this compound's interaction with steroid hormone receptors and its functional activity in vitro.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Relative Binding Affinity (RBA) | Species/Tissue Source | Reference |

| Progesterone Receptor (PR) | This compound | Higher than Progesterone | Bovine Uterine Endometrium | [1] |

| Progesterone Receptor (PR) | This compound | Higher than MGA and R5020 | MCF-7 Cells | [2] |

| Glucocorticoid Receptor (GR) | This compound | Weak affinity (micromolar range) | Bovine Endometrium | [1] |

| Estrogen Receptor (ER) | This compound | No competitive binding | Bovine Uterine Endometrium | [1] |

| Androgen Receptor (AR) | Norgestimate* | 0.003 - 0.025 times that of DHT | Rat Prostate | [3] |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Alkaline Phosphatase Assay | Not specified | EC50 (PR agonistic activity) | 4.5 nM | |

| Estrogenicity Bioassay | MCF-7 | Weak estrogenic activity | > 1 µM |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of in vitro studies. The following sections provide adapted protocols for key experiments based on established techniques for studying progestins.

Progesterone Receptor Competitive Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of steroid hormones to the progesterone receptor.

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of this compound for the progesterone receptor.

Materials:

-

Target cells or tissue expressing the progesterone receptor (e.g., human breast cancer cell line T47D, or bovine uterine endometrium).

-

Cytosol extraction buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Radiolabeled progestin (e.g., [³H]-Promegestone (R5020)).

-

Unlabeled this compound and a reference progestin (e.g., Progesterone).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cytosol Preparation:

-

Harvest cells or tissue and homogenize in ice-cold cytosol extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Competitive Binding:

-

In a series of tubes, incubate a fixed concentration of radiolabeled progestin with a fixed amount of cytosolic protein.

-

Add increasing concentrations of unlabeled this compound or the reference progestin to compete for binding to the progesterone receptor.

-

Include a tube with a large excess of unlabeled progestin to determine non-specific binding.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) or the inhibition constant (Ki) using appropriate equations.

-

Alkaline Phosphatase (AP) Activity Assay in Ishikawa Cells

This protocol is adapted from established methods for assessing the progestogenic or estrogenic activity of compounds.

Objective: To determine the EC50 of this compound for the induction of alkaline phosphatase activity, a marker of progestogenic action in endometrial cells.

Materials:

-

Ishikawa human endometrial adenocarcinoma cell line.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

-

This compound.

-

p-Nitrophenyl phosphate (pNPP), the substrate for alkaline phosphatase.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment:

-

Seed Ishikawa cells in 96-well plates and allow them to adhere and grow to a desired confluency.

-

Replace the growth medium with a medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

Alkaline Phosphatase Assay:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release the intracellular enzymes.

-

Add the pNPP substrate solution to each well.

-

Incubate at 37°C to allow the colorimetric reaction to proceed.

-

-

Quantification:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the alkaline phosphatase activity.

-

-

Data Analysis:

-

Normalize the absorbance values to the protein concentration in each well.

-

Plot the normalized alkaline phosphatase activity against the logarithm of the this compound concentration.

-

Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, from the dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.

Objective: To determine the IC50 of this compound on the proliferation of breast cancer cell lines (e.g., MCF-7 or T47D).

Materials:

-

MCF-7 or T47D human breast cancer cell lines.

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 96-well plates at an appropriate density.

-

Allow cells to attach overnight.

-

Replace the medium with fresh medium containing a range of concentrations of this compound. Include a vehicle control.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Quantification:

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-